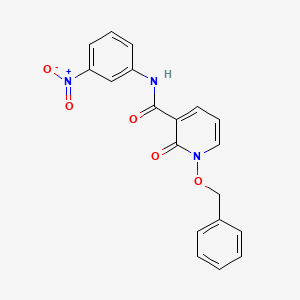

![molecular formula C18H22N4O3S B2978840 N-([2,3'-联吡啶]-4-基甲基)-1-(甲磺酰)哌啶-4-甲酸酰胺 CAS No. 2034542-50-0](/img/structure/B2978840.png)

N-([2,3'-联吡啶]-4-基甲基)-1-(甲磺酰)哌啶-4-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

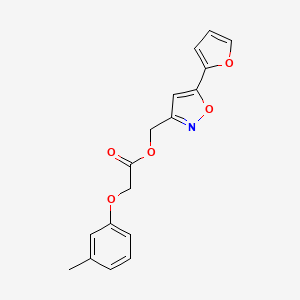

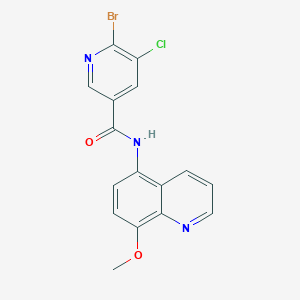

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . It also contains a bipyridine moiety, which is often used in coordination chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can often be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperidine rings are known to undergo a variety of reactions, including substitutions and ring-opening reactions . The bipyridine moiety can also coordinate to metal ions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the piperidine ring could increase its basicity, while the bipyridine moiety could potentially allow it to act as a ligand .科学研究应用

抗乙酰胆碱酯酶活性

1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,一类包括结构上类似于 N-([2,3'-联吡啶]-4-基甲基)-1-(甲基磺酰基)哌啶-4-甲酰胺的化合物,已合成并对其抗乙酰胆碱酯酶 (抗-AChE) 活性进行了评估。这些化合物,尤其是那些在特定位置具有庞大部分的化合物,已显示出显着的抗-AChE 活性,使其成为抗痴呆剂的潜在候选物 (Sugimoto 等人,1990)。

胃肠道运动的血清素 4 受体激动剂

带有哌啶环的苯甲酰胺衍生物,类似于 N-([2,3'-联吡啶]-4-基甲基)-1-(甲基磺酰基)哌啶-4-甲酰胺,已被发现可作为血清素 4 (5-HT(4)) 受体激动剂。这些化合物可能加速胃肠道运动,为相关疾病的治疗提供新的途径 (Sonda 等人,2003)。

大麻素受体拮抗剂

吡唑衍生物,包括那些具有哌啶成分的衍生物,已被研究作为脑大麻素受体 (CB1) 的潜在拮抗剂。这些化合物可能被用于抵消大麻素和大麻拟制剂的有害副作用 (Lan 等人,1999)。

抗氧化能力和抗胆碱酯酶活性

对磺酰基腙和哌啶衍生物的研究表明,这些化合物具有显着的抗氧化能力和抗胆碱酯酶活性。这使它们成为氧化应激和胆碱酯酶抑制有益的疾病中治疗应用的潜在候选物 (Karaman 等人,2016)。

诱导型一氧化氮合酶抑制剂

4-甲氨基吡啶系列中的化合物,包括那些经过哌啶修饰的化合物,已被鉴定为诱导型一氧化氮合酶 (NOS) 的选择性抑制剂。这种选择性对于治疗靶向很重要,可能为治疗涉及 NOS 失衡的疾病提供基础 (Connolly 等人,2004)。

用于癌症治疗的 Met 激酶抑制剂

取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟-苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺,结构上与所讨论的化合物相关,已被鉴定为有效且选择性的 Met 激酶抑制剂。这在癌症治疗中具有影响,因为这些化合物在肿瘤模型中显示出疗效,并已进入临床试验 (Schroeder 等人,2009)。

有机化学中的路易斯碱性催化剂

源自 l-哌嗪-2-羧酸的化合物,包括 N-甲酰胺,已被开发为高度对映选择性的路易斯碱性催化剂。这些在有机合成中具有应用,特别是在 N-芳基亚胺的氢硅烷化中,并证明了哌啶衍生物在催化中的效用 (Wang 等人,2006)。

抗精神病药物开发

苯甲酰胺的杂环类似物,包括那些具有哌啶结构的类似物,已显示出作为抗精神病药物的潜力。它们表现出与多巴胺 D2 和血清素受体的结合,表明它们在精神科药物开发中的效用 (Norman 等人,1996)。

作用机制

Target of Action

The primary target of N-([2,3’-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is the Anaplastic Lymphoma Kinase (ALK). ALK has gained increased attention as an attractive therapeutic target for the treatment of various cancers, especially non-small-cell lung cancer .

Mode of Action

N-([2,3’-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide acts as a Type I1/2 inhibitor of ALK, which occupies both the ATP binding site and the back ATP hydrophobic cavity in DFG-in conformation . This interaction with ALK leads to changes in the dynamic behavior of ALK, affecting the binding of other inhibitors .

Biochemical Pathways

The compound’s interaction with ALK affects the ALK signaling pathway. This pathway plays a crucial role in cell growth and proliferation. By inhibiting ALK, the compound can potentially halt the growth and proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are metabolized in the liver .

Result of Action

The molecular and cellular effects of N-([2,3’-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide’s action include the inhibition of ALK, leading to a decrease in cell growth and proliferation. This can potentially lead to a halt in the progression of cancers that are driven by ALK .

Action Environment

Environmental factors such as the presence of other drugs, the patient’s overall health status, and genetic factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs could potentially affect the compound’s metabolism, altering its efficacy and potential side effects .

未来方向

属性

IUPAC Name |

1-methylsulfonyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-26(24,25)22-9-5-15(6-10-22)18(23)21-12-14-4-8-20-17(11-14)16-3-2-7-19-13-16/h2-4,7-8,11,13,15H,5-6,9-10,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVISUDLOMEDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

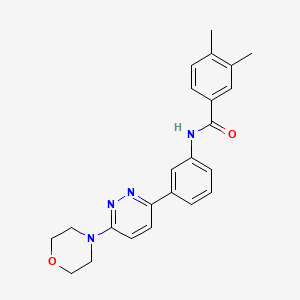

![2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine](/img/structure/B2978757.png)

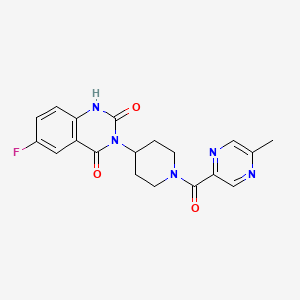

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)

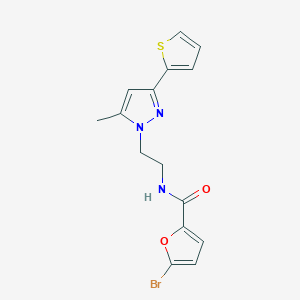

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)